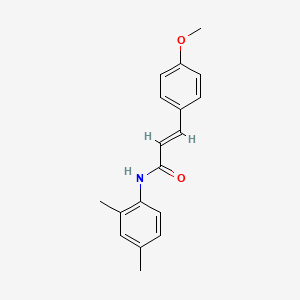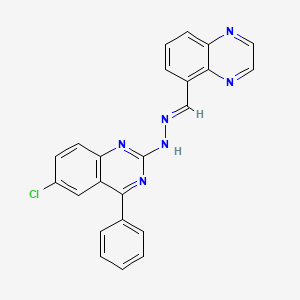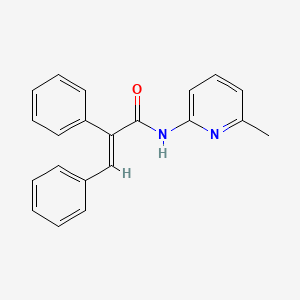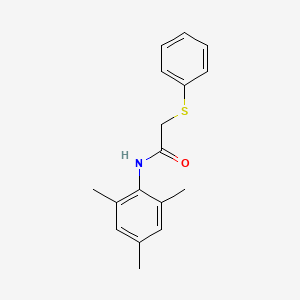![molecular formula C20H17FN2O2 B5767577 2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5767577.png)
2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide, commonly known as FMPB, is a chemical compound that has been studied for its potential applications in scientific research. FMPB is a small molecule that can be synthesized using a variety of methods, and it has been found to have a number of interesting biochemical and physiological effects. In
作用机制
FMPB binds to the sigma-1 receptor with high affinity, and it has been found to modulate the activity of this receptor in a number of ways. It has been shown to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, and it has also been found to modulate the activity of ion channels in the cell membrane. These effects are thought to be responsible for the interesting biochemical and physiological effects of FMPB.
Biochemical and Physiological Effects:
FMPB has been found to have a number of interesting biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, which can have a number of interesting effects on cognitive function. It has also been found to modulate the activity of ion channels in the cell membrane, which can affect the excitability of cells. These effects make FMPB an interesting compound for scientific research.
实验室实验的优点和局限性
One advantage of using FMPB in lab experiments is that it is a small molecule that can be easily synthesized in high yields. It also has a high affinity for the sigma-1 receptor, which makes it an interesting compound for studying the effects of sigma-1 receptor modulation. However, one limitation of using FMPB in lab experiments is that it has not been extensively studied in vivo, so its effects in living organisms are not well understood.
未来方向
There are a number of interesting future directions for research on FMPB. One area of interest is in understanding the effects of FMPB on cognitive function, particularly in the context of diseases such as Alzheimer's and Parkinson's. Another area of interest is in understanding the effects of FMPB on ion channels in the cell membrane, which could have implications for a number of different diseases and conditions. Additionally, further studies are needed to understand the in vivo effects of FMPB, which could have important implications for its potential use as a therapeutic agent.
Conclusion:
In conclusion, FMPB is a chemical compound that has been studied for its potential applications in scientific research. It has a high affinity for the sigma-1 receptor, and it has been found to have a number of interesting biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also a number of interesting future directions for research on FMPB. Overall, FMPB is an interesting compound that has the potential to advance our understanding of a number of important cellular processes.
合成方法
FMPB can be synthesized using a variety of methods, including the reaction of 2-fluorobenzyl alcohol with 6-methyl-2-pyridinecarboxylic acid, followed by coupling with benzoyl chloride. Another method involves the reaction of 2-fluorobenzylamine with 6-methyl-2-pyridinecarboxylic acid, followed by coupling with benzoyl chloride. Both methods have been used successfully to produce FMPB in high yields.
科学研究应用
FMPB has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a number of important cellular processes. FMPB has been shown to modulate the activity of the sigma-1 receptor, which can have a number of interesting effects on cellular function.
属性
IUPAC Name |
2-[(2-fluorophenyl)methoxy]-N-(6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c1-14-7-6-12-19(22-14)23-20(24)16-9-3-5-11-18(16)25-13-15-8-2-4-10-17(15)21/h2-12H,13H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXOEHILFZOJEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-fluorobenzyl)oxy]-N-(6-methylpyridin-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5767500.png)
![N-(4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5767509.png)


![2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5767519.png)


![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol](/img/structure/B5767534.png)
![5-(4-bromophenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B5767547.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B5767550.png)


